molecular formula C18H24N2O4 B6245518 benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate CAS No. 2408936-85-4

benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate

Cat. No.: B6245518
CAS No.: 2408936-85-4
M. Wt: 332.4
InChI Key:
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Description

Benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a benzyl carbamate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced via nucleophilic substitution. This step often involves the reaction of the cyclopentene derivative with tert-butyl carbamate in the presence of a base such as triethylamine.

    Carbamate Formation: The final step involves the formation of the benzyl carbamate moiety. This can be achieved by reacting the Boc-protected amine with benzyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbamate or the cyclopentene ring, potentially yielding amines or saturated cyclopentane derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of bases such as sodium hydride (NaH).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Amines, saturated cyclopentane derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators. Its ability to undergo various chemical transformations allows for the exploration of structure-activity relationships in biological systems.

Medicine

In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceuticals. Its Boc-protected amine group is particularly useful for the stepwise construction of peptide-based drugs.

Industry

In the materials science industry, this compound can be utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(1R,4R)-4-amino-cyclopent-2-en-1-yl]carbamate: Lacks the Boc protection, making it more reactive but less stable.

    tert-Butyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate: Similar structure but with a different protecting group, affecting its reactivity and stability.

Uniqueness

Benzyl N-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]carbamate is unique due to its combination of a Boc-protected amine and a benzyl carbamate moiety. This dual functionality allows for versatile chemical transformations and applications in various fields, from synthetic chemistry to medicinal research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

CAS No.

2408936-85-4

Molecular Formula

C18H24N2O4

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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